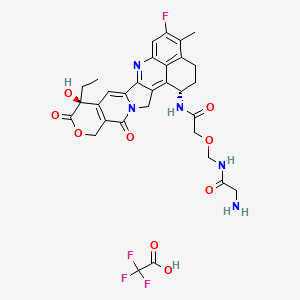

Deruxtecan analog 2 monoTFA

Description

Contextualization within Antibody-Drug Conjugate (ADC) Development Paradigms

Antibody-drug conjugates represent a sophisticated class of biopharmaceutical drugs that are at the forefront of targeted cancer therapy. wikipedia.org The fundamental principle of an ADC is to leverage the high specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells. apponcologysummit.org This targeted delivery mechanism aims to maximize the therapeutic effect on malignant cells while minimizing exposure and damage to healthy tissues, thereby offering a wider therapeutic window compared to traditional chemotherapy. wikipedia.orgapponcologysummit.org

The structure of an ADC is a tripartite system, consisting of:

A monoclonal antibody (mAb) that recognizes and binds to a specific antigen present on the surface of tumor cells. wikipedia.orgbiomolther.org

A cytotoxic payload, which is a powerful cell-killing agent. apponcologysummit.org

A chemical linker that connects the payload to the antibody, designed to be stable in systemic circulation but to release the payload at the target site. wikipedia.org

The success of an ADC is critically dependent on the interplay between these three components. biomolther.org Payloads are often so potent that they cannot be administered systemically on their own. wikipedia.org Payloads used in ADCs can be broadly categorized based on their mechanism of action, including microtubule inhibitors, DNA-damaging agents, and topoisomerase inhibitors. biomolther.orgnih.gov

Deruxtecan-based ADCs, which utilize the potent topoisomerase I inhibitor DXd as their payload, have demonstrated significant clinical efficacy in treating a variety of solid tumors. mdpi.com The success of agents like trastuzumab deruxtecan (B607063) (Enhertu®) has validated the deruxtecan platform and spurred further research into new derivatives and applications. mdpi.com Deruxtecan analog 2 (monoTFA) emerges from this context as a next-generation tool for building upon these established principles in an academic and preclinical research setting.

Role as a Pre-Conjugated Drug-Linker Component for Targeted Therapies

Deruxtecan analog 2 (monoTFA) is classified as a pre-conjugated drug-linker component. medchemexpress.commedchemexpress.com This means the cytotoxic payload—a derivative of the camptothecin (B557342) family known as DXd—is already covalently bonded to a linker molecule. medchemexpress.commedchemexpress.com This construct provides researchers with a ready-to-use building block for the synthesis of novel ADCs. The linker component typically includes a reactive group, such as a maleimide (B117702), which allows for straightforward conjugation to the thiol groups on the cysteine residues of a monoclonal antibody.

The primary role of such pre-conjugated components is to streamline the ADC development process. By providing the complex payload-linker moiety as a single, quality-controlled reagent, it allows researchers to focus on the selection and engineering of the antibody component to target different tumor antigens. For instance, Deruxtecan analog 2 has been identified as a component for the potential preparation of anti-FGFR2 (Fibroblast Growth Factor Receptor 2) ADCs, demonstrating its utility in creating new targeted agents. medchemexpress.commedchemexpress.com This modular approach accelerates the exploration of new ADC candidates against a wide array of cancer targets.

Comparative Analysis with Related Deruxtecan Derivatives and Other Topoisomerase I Inhibitor Payloads in Academic Research

The therapeutic potential of Deruxtecan analog 2 (monoTFA) can be understood through comparison with its parent compound, deruxtecan, and other payloads in the same mechanistic class.

Comparison with Deruxtecan: Deruxtecan is the drug-linker component of the highly successful ADC, trastuzumab deruxtecan. It consists of the exatecan (B1662903) derivative payload (DXd) attached to a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly, or GGFG). nih.gov This specific linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases like cathepsins, which are often upregulated within tumor cells, ensuring targeted payload release. mdpi.comnih.gov Deruxtecan analog 2 (monoTFA) is a homolog of deruxtecan, implying a close structural and functional relationship. medchemexpress.comglpbio.cn The key distinction lies in minor structural modifications, as reflected in their different chemical properties.

| Property | Deruxtecan Analog 2 (monoTFA) | Deruxtecan |

|---|---|---|

| CAS Number | 2758874-59-6 szabo-scandic.comglpbio.cn | 1599440-13-7 |

| Molecular Formula | C31H31F4N5O9 szabo-scandic.com | C52H56FN9O13 |

| Molecular Weight | 693.60 g/mol szabo-scandic.com | 1066.05 g/mol |

| Payload | DX-8951 derivative (Dxd) targetmol.commedchemexpress.com | Exatecan derivative (DXd) |

| Linker Type (Inferred for Analog) | Likely a cleavable peptide linker with a maleimide group for conjugation | Maleimide-GGFG peptide linker (cleavable) nih.gov |

Comparison with Other Topoisomerase I Inhibitor Payloads: Topoisomerase I is a crucial enzyme for DNA replication and transcription, making it an effective target for anticancer agents. The camptothecin family of molecules forms the basis for most topoisomerase I inhibitor payloads used in ADCs. Besides DXd (a derivative of exatecan), another prominent payload in this class is SN-38, the active metabolite of the chemotherapy drug irinotecan. medchemexpress.com

The choice of payload is a critical optimization parameter in ADC design. DXd is reported to be approximately 10 times more potent as a topoisomerase I inhibitor than SN-38. nih.gov Furthermore, the properties of the payload, such as its membrane permeability, influence the "bystander effect." enhertuhcp.com A membrane-permeable payload, once released inside a target cancer cell, can diffuse out and kill adjacent tumor cells, including those that may not express the target antigen. nih.govenhertuhcp.com This effect is particularly important for treating heterogeneous tumors. nih.gov Research comparing ADCs with different payloads, such as DXd versus the microtubule inhibitor MMAE, has shown that payload selection can significantly impact in vivo efficacy depending on the target and tumor type. nih.gov

| Payload | Parent Drug/Origin | Mechanism of Action | Key Characteristics & Use in ADCs |

|---|---|---|---|

| DXd (Deruxtecan) | Exatecan (a camptothecin analog) | Topoisomerase I Inhibition enhertuhcp.com | High potency; membrane-permeable, enabling a strong bystander effect. Used in trastuzumab deruxtecan and patritumab deruxtecan. mdpi.commedchemexpress.comenhertuhcp.com |

| SN-38 | Irinotecan (a camptothecin analog) medchemexpress.com | Topoisomerase I Inhibition | Active metabolite of a widely used chemotherapy drug. Used in the ADC sacituzumab govitecan. mdpi.com |

| Exatecan | Camptothecin derivative | Topoisomerase I Inhibition | Potent topoisomerase I inhibitor from which DXd is derived. Used in various investigational drug-linker conjugates. medchemexpress.com |

Structure

2D Structure

Properties

Molecular Formula |

C31H31F4N5O9 |

|---|---|

Molecular Weight |

693.6 g/mol |

IUPAC Name |

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |

InChI Key |

DXZHUKXYWJZGIG-XUEJMOKYSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Deruxtecan Analog 2 Monotfa for Research Applications

Synthetic Methodologies for Deruxtecan (B607063) Analog 2 (monoTFA)

The synthesis of Deruxtecan analog 2 (monoTFA) is a multi-step process that involves the separate synthesis of its two primary components—the cytotoxic payload and the peptide linker—followed by their chemical conjugation. This modular approach allows for precise control over the structure and purity of the final product.

Precursor Synthesis of the DX-8951 Derivative Payload (Dxd)

The cytotoxic payload of Deruxtecan analog 2 is a derivative of exatecan (B1662903) (DX-8951f), a potent inhibitor of DNA topoisomerase I. aacrjournals.orgbiochempeg.com Exatecan itself is a water-soluble analog of camptothecin (B557342). open.ac.uk The synthesis of the specific exatecan derivative, Dxd, is a complex process due to the presence of multiple chiral centers, including a characteristic F-ring. acs.orgnih.gov

The synthesis of Dxd often starts from exatecan or a related camptothecin precursor. The process involves several chemical modifications to introduce a suitable functional group for linker attachment while aiming to retain or enhance the cytotoxic potency of the parent molecule. cellmosaic.com These synthetic routes can be challenging, requiring careful control of reaction conditions to ensure the desired stereochemistry and to avoid unwanted side reactions. acs.org The development of Dxd was a crucial step in overcoming issues like aggregation that were observed when attempting to conjugate exatecan directly to antibodies. cellmosaic.com

Design and Chemical Synthesis of the Linker Moiety (e.g., GGFG peptide linker)

The linker component of Deruxtecan analog 2 is a tetrapeptide with the sequence Glycine-Glycine-Phenylalanine-Glycine (GGFG). This linker is designed to be stable in the systemic circulation but cleavable by enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. medchemexpress.comnih.gov This enzymatic cleavage is a critical mechanism for the targeted release of the cytotoxic payload within the cancer cell. open.ac.uknih.gov

The GGFG peptide linker is typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques. uci.edunih.govbachem.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The process involves cycles of deprotection of the N-terminal amino group (commonly protected with an Fmoc group), coupling of the next protected amino acid, and washing to remove excess reagents and byproducts. uci.edubachem.com Once the desired peptide sequence is assembled, it is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). nih.gov

Conjugation Chemistry for DXd Payload-Linker Formation

The formation of the DXd payload-linker conjugate involves the covalent attachment of the synthesized GGFG peptide linker to the Dxd payload. This conjugation is a critical step that requires specific chemical strategies to ensure a stable and defined linkage. The linker is often designed with a reactive handle that can be coupled to a corresponding functional group on the payload. symeres.com For instance, the GGFG linker can be modified with a maleimide (B117702) group, which can react with a thiol group on a target molecule. cellmosaic.com

The reaction conditions for this conjugation, such as solvent, temperature, and pH, are carefully optimized to achieve high yields and to prevent degradation of either the payload or the linker. Following the conjugation reaction, the resulting drug-linker conjugate is purified to remove any unreacted starting materials and side products.

Formation and Analytical Significance of the monoTFA Salt in Synthesis and Purification

The "monoTFA" designation in Deruxtecan analog 2 (monoTFA) signifies that the compound is isolated as a salt with one equivalent of trifluoroacetic acid (TFA). This is a common outcome of the purification process, particularly when using reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. nih.gov TFA is frequently used as an ion-pairing agent in the mobile phase during HPLC to improve peak shape and resolution of peptides and peptide-containing molecules. explorationpub.comexplorationpub.com

During the purification of the crude drug-linker conjugate, the TFA in the mobile phase can form a salt with basic functional groups on the molecule, such as free amino groups. Upon lyophilization (freeze-drying) of the purified fractions, the volatile TFA is largely removed, but a stoichiometric amount may remain as a counter-ion, forming a stable salt. nih.gov The formation of the monoTFA salt is analytically significant as it confirms the presence of a single primary basic site in the molecule and provides a well-defined, stable solid form of the compound, which is crucial for accurate weighing and preparation of solutions for research applications. The presence and stoichiometry of the TFA salt can be confirmed by analytical techniques such as NMR and mass spectrometry.

Advanced Analytical Characterization Techniques in Research

To ensure the quality, purity, and homogeneity of Deruxtecan analog 2 (monoTFA) for research applications, a suite of advanced analytical techniques is employed. These methods are essential for confirming the chemical structure and assessing the level of any impurities.

Chromatographic Methodologies for Purity and Homogeneity Assessment

Chromatographic techniques are central to the analytical characterization of Deruxtecan analog 2 (monoTFA). High-performance liquid chromatography (HPLC) is a primary method used to determine the purity of the compound. selleckchem.comeuropa.eu A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. explorationpub.comexplorationpub.com By using a well-defined gradient of organic solvent and an aqueous buffer (often containing TFA), a high-resolution separation can be achieved, allowing for the quantification of the main peak and any impurities. explorationpub.comexplorationpub.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. medchemexpress.comthermofisher.comnih.gov This method is invaluable for confirming the identity of the synthesized compound by providing its molecular weight. medchemexpress.com It is also highly effective for detecting and identifying any synthesis-related impurities or degradation products. thermofisher.com For instance, a certificate of analysis for Deruxtecan analog 2 (monoTFA) may show a purity of over 99% as determined by LC-MS, with the data confirming that the observed mass is consistent with the expected molecular formula. medchemexpress.com

Other chromatographic techniques that are relevant in the broader context of ADC characterization, and thus applicable to the analysis of its components, include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC). imrpress.com SEC separates molecules based on their size and is useful for detecting aggregates, while HIC separates based on hydrophobic interactions under non-denaturing conditions. imrpress.com

The combination of these chromatographic methods provides a comprehensive assessment of the purity and homogeneity of Deruxtecan analog 2 (monoTFA), ensuring its suitability for reliable and reproducible research studies.

Spectroscopic Approaches for Structural Elucidation of the Conjugate

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the characterization of ADCs. nih.govsterlingpharmasolutions.com It provides precise mass information that confirms the successful conjugation of the drug-linker to the antibody and reveals the distribution of different drug-loaded species. news-medical.net

Intact Mass Analysis: Analysis of the intact ADC, often using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF MS), provides the molecular weight of the entire conjugate. nih.govnih.gov Native mass spectrometry, which preserves the non-covalent interactions within the protein structure, is particularly valuable for analyzing the complete ADC and its drug distribution. nih.govwaters.com The resulting spectrum shows a series of peaks, each corresponding to the antibody conjugated with a different number of drug molecules (e.g., DAR0, DAR2, DAR4, etc.). sciex.com To simplify the complex spectra arising from antibody glycosylation, samples are often treated with enzymes like PNGase F to remove N-linked glycans prior to analysis. nih.govsciex.com

Subunit/Fragment Analysis: To gain more detailed structural information, the ADC can be analyzed after reduction, which breaks the disulfide bonds holding the antibody's heavy and light chains together. nih.gov This "middle-down" approach allows for the separate analysis of the light chains and heavy chains by liquid chromatography-mass spectrometry (LC-MS), revealing how the drug-linker is distributed among the different chains. nih.gov

UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental and widely used technique for ADC analysis. nih.govnih.gov It is often one of the primary methods for determining the concentration of both the protein and the conjugated drug. By measuring the absorbance at specific wavelengths characteristic of the antibody (typically 280 nm) and the drug payload (which has its own distinct absorbance maximum), one can confirm the presence of both components in the purified conjugate. nih.govnih.gov The Beer-Lambert law is applied to the spectral data to quantify each component. nih.gov

The table below illustrates typical data obtained from spectroscopic analysis for ADC characterization.

| Analysis Technique | Information Obtained | Illustrative Finding for a Model ADC |

| Native ESI-MS | Intact mass, distribution of drug-loaded species. nih.govwaters.com | Deconvoluted spectrum shows peaks for species with 0, 2, 4, 6, and 8 drugs per antibody. sepscience.com |

| Reduced Mass Analysis (LC-MS) | Mass of individual light and heavy chains, drug distribution on each chain. nih.gov | Light chain shows peaks for unconjugated and single-drug conjugated forms. Heavy chain shows multiple drug-loaded species. |

| UV/Vis Spectroscopy | Confirmation of conjugation, protein and drug concentration. nih.govnih.gov | Absorbance peak at 280 nm (antibody) and a secondary peak at the drug's λmax confirm successful conjugation. |

Determination of Drug-to-Linker Ratio in the Synthesized Compound

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly impacts both therapeutic efficacy and potential toxicity. nih.govlcms.czlcms.cz An accurate determination of the average DAR and the distribution of different drug-loaded species is essential during development and for manufacturing control. waters.comwaters.com Several orthogonal methods are used to measure the DAR.

Methodology: HIC separates the different drug-loaded species (e.g., DAR0, DAR2, DAR4) into distinct peaks in a chromatogram. waters.comnih.gov The analysis is performed under non-denaturing conditions, preserving the native structure of the antibody.

Data Analysis: The area of each peak in the HIC chromatogram is proportional to the relative abundance of that specific drug-loaded species. jst.go.jp The average DAR is then calculated as a weighted average of the peak areas. waters.com HIC must often be coupled with MS to initially confirm the identity of the species eluting in each peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful chromatographic method for DAR analysis. nih.govjst.go.jp It typically involves denaturing conditions and the reduction of the ADC to separate its light and heavy chains. nih.gov The hydrophobicity of the drug-linker causes the drug-conjugated chains to be retained longer on the column than their unconjugated counterparts. The average DAR can be calculated from the relative peak areas of the separated chains. jst.go.jp

UV/Vis Spectroscopy: As a simpler and more direct method, UV/Vis spectroscopy can also be used to calculate the average DAR. nih.govnih.gov This calculation relies on the molar extinction coefficients of the antibody and the drug at two different wavelengths. By solving simultaneous equations based on the Beer-Lambert law, the molar concentrations of both the antibody and the payload can be determined, and their ratio provides the average DAR. nih.govnih.gov

The following table summarizes the primary methods for DAR determination.

| Method | Principle | Advantages | Key Considerations |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under native conditions. smatrix.com | Provides distribution of DAR species (DAR0, 2, 4, etc.). sepscience.com High resolution. | Peak identification may require initial confirmation with MS. |

| Reversed-Phase HPLC (RP-HPLC) | Separation of reduced chains based on hydrophobicity under denaturing conditions. nih.govjst.go.jp | High resolution and accuracy for chain-based drug distribution. | Denaturing conditions may not be suitable for all linker chemistries. nih.gov |

| Mass Spectrometry (MS) | Direct measurement of mass for each DAR species in a population. sciex.commdpi.com | Provides direct evidence of drug loading and distribution. news-medical.net | Complex spectra may require deconvolution and deglycosylation for clear interpretation. sciex.com |

| UV/Vis Spectroscopy | Calculation based on absorbance of antibody and drug at distinct wavelengths. nih.govnih.gov | Rapid and straightforward method for average DAR. nih.gov | Does not provide information on the distribution of species; susceptible to interference from impurities. nih.gov |

Molecular and Cellular Mechanism of Action Research for Deruxtecan Analog 2 Monotfa Conjugates

Intracellular Release Mechanisms of the DXd Payload

The efficacy of ADCs containing deruxtecan (B607063) analogs hinges on the selective release of the cytotoxic payload, DXd, within the tumor cells. This process is primarily mediated by the enzymatic cleavage of the linker that connects the payload to the monoclonal antibody.

Enzymatic Cleavage Kinetics of the Linker by Lysosomal Enzymes (e.g., cathepsins)

The linker in many deruxtecan-based ADCs is a tetrapeptide, often Gly-Gly-Phe-Gly (GGFG), which is designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases. mdpi.comgoogle.com Upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. mdpi.com The acidic environment and high concentration of proteases, such as cathepsins B and L, within the lysosome facilitate the cleavage of the peptide linker. mdpi.comnih.gov

While specific kinetic data for the cleavage of the linker in Deruxtecan analog 2 (monoTFA) is not extensively published, research on similar GGFG and other di/tri/tetrapeptide linkers provides insight into the process. The rate of cleavage is a critical factor for ADC efficacy. For instance, the Val-Cit dipeptide linker, another commonly used cathepsin-cleavable linker, is known to be efficiently cleaved by cathepsin B. cam.ac.uk The GGFG linker used in Trastuzumab deruxtecan (T-DXd) is also efficiently cleaved by lysosomal enzymes. google.com Although the cleavage rate of GGFG by cathepsins may not be as rapid as that of the Val-Cit linker, it is sufficient to ensure effective payload release. google.com

Table 1: Factors Influencing Linker Cleavage Kinetics

| Factor | Description | Impact on Cleavage Rate |

|---|---|---|

| Enzyme Concentration | Higher concentrations of lysosomal proteases like cathepsins in the tumor microenvironment can accelerate linker cleavage. pyxisoncology.com | Increased |

| Peptide Sequence | The specific amino acid sequence of the linker dictates its susceptibility to different proteases. google.comcam.ac.uk | Variable |

| Linker Stability | Linkers are designed for stability in plasma to prevent premature payload release and associated toxicity. cusabio.com | Designed to be low in plasma, high in lysosomes |

| pH | The acidic pH of the lysosome is optimal for the activity of many cathepsins. nih.gov | Increased |

Investigations into Factors Influencing Payload Release Efficiency within Cellular Compartments

The efficiency of DXd release is influenced by several factors beyond just the enzymatic cleavage kinetics. The entire intracellular trafficking process, from the cell surface to the lysosome, plays a crucial role. nih.gov

Factors that influence the efficiency of payload release include:

Antigen Expression and Internalization Rate: Higher levels of the target antigen on the tumor cell surface can lead to increased ADC binding and internalization, thereby delivering more conjugate to the lysosomes for payload release. nih.govnih.gov The rate at which the ADC-antigen complex is internalized also directly impacts the speed of payload delivery to the lysosomal compartment. nih.gov

Lysosomal Function: The proper functioning of lysosomes, including the maintenance of an acidic pH and the activity of proteases, is essential for efficient linker cleavage. nih.gov

Extracellular Cleavage: Some studies suggest that proteases like cathepsins can be secreted into the tumor microenvironment, leading to extracellular cleavage of the linker and release of the payload. pyxisoncology.com This can contribute to a "bystander effect," where the released, membrane-permeable DXd can kill neighboring antigen-negative tumor cells. enhertuhcp.com

DXd Payload Interaction with Topoisomerase I and DNA

Once released from the ADC, the DXd payload exerts its cytotoxic effect by targeting a critical enzyme involved in DNA replication and transcription: topoisomerase I (TOP1).

Molecular Mechanism of Topoisomerase I Inhibition by DXd

DXd is a potent inhibitor of TOP1, with an IC50 value of 0.31 μM. medchemexpress.com TOP1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme nicks one strand of the DNA, allows the DNA to rotate, and then reseals the break. DXd interferes with this process by binding to the TOP1-DNA complex, stabilizing it in a state where the DNA is cleaved. cusabio.com This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. cusabio.com

Table 2: Comparison of Topoisomerase I Inhibitory Activity

| Compound | IC50 (μM) for Topoisomerase I Inhibition | Reference |

|---|---|---|

| DXd | 0.31 | medchemexpress.com |

| SN-38 (active metabolite of Irinotecan) | Reported to be less potent than DXd | cusabio.comnih.gov |

Cellular Induction of DNA Damage and DNA Replication Fork Arrest

The stabilization of the TOP1-DNA cleavage complexes by DXd results in the formation of DNA single-strand breaks. When a replication fork encounters this complex, it leads to the conversion of the single-strand break into a more lethal double-strand break (DSB). aacrjournals.org The accumulation of DSBs is a severe form of DNA damage that can trigger cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.net

The induction of DNA damage is a key aspect of the cytotoxic activity of DXd. This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, in cells treated with DXd-containing ADCs. nih.govresearchgate.net The presence of these DSBs leads to the stalling and collapse of DNA replication forks, preventing the cell from completing DNA synthesis and ultimately leading to cell death. aacrjournals.org

Downstream Cellular Responses to DXd Payload Activity

The DNA damage induced by DXd triggers a cascade of downstream cellular signaling pathways, collectively known as the DNA Damage Response (DDR). aacrjournals.orgresearchgate.net The cell attempts to repair the damage, but if the damage is too extensive, it will initiate programmed cell death (apoptosis).

Key downstream cellular responses include:

Activation of DDR Pathways: The presence of DSBs activates key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which in turn phosphorylate a host of downstream targets, including Chk1 and Chk2, to orchestrate a cellular response. aacrjournals.orgnih.gov This can lead to cell cycle arrest, providing time for DNA repair. aacrjournals.org Studies have shown that treatment with T-DXd activates the ATR, Wee1, and ATM pathways. aacrjournals.org

Induction of Apoptosis: If the DNA damage is irreparable, the cell will undergo apoptosis. This is characterized by the cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3. aacrjournals.org

Activation of the cGAS-STING Pathway: The accumulation of cytosolic DNA fragments resulting from extensive DNA damage can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. nih.gov This innate immune signaling pathway can lead to the production of type I interferons and other inflammatory cytokines, potentially modulating the tumor microenvironment and contributing to an anti-tumor immune response. nih.govresearchgate.net

Table 3: Key Downstream Cellular Events Following DXd Activity

| Cellular Event | Key Molecular Markers/Pathways | Outcome |

|---|---|---|

| DNA Damage Sensing | Phosphorylation of ATM, ATR, Chk1, Chk2, γH2AX. aacrjournals.orgnih.gov | Initiation of DNA Damage Response |

| Cell Cycle Arrest | Activation of DDR pathways. aacrjournals.org | Halts cell proliferation to allow for DNA repair |

| Apoptosis | Cleavage of PARP and caspase-3. aacrjournals.org | Programmed cell death of the cancer cell |

| Innate Immune Activation | Activation of the cGAS-STING pathway. nih.gov | Potential modulation of the tumor microenvironment |

Apoptosis Induction Pathways and Biochemical Markers

Research into antibody-drug conjugates (ADCs) utilizing deruxtecan payloads, such as those related to Deruxtecan analog 2 (monoTFA), reveals that their primary mechanism for inducing cell death is through the apoptosis process. researchgate.netdrugbank.com Once the ADC binds to its target on a cancer cell, it is internalized, and the cytotoxic payload, DXd (a derivative of exatecan), is released within the cell. drugbank.comresearchgate.net DXd functions as a potent topoisomerase I inhibitor. drugbank.commdpi.com This inhibition leads to the stabilization of topoisomerase I-DNA cleavage complexes, resulting in DNA strand breaks and ultimately triggering programmed cell death, or apoptosis. drugbank.commdpi.com

The induction of apoptosis by DXd and its analogs is a complex process involving various biochemical markers that signify the activation of cell death pathways. Upon DNA damage, tumor cells can initiate apoptosis, a controlled process that leads to their elimination. drugbank.compatsnap.com Key events in this pathway include the activation of a cascade of enzymes called caspases, which are responsible for the execution of apoptosis. The release of the DXd payload from the ADC and its subsequent action on topoisomerase I is a critical initiating event. datrowayhcp.comenhertuhcp.com This leads to DNA damage, which is a powerful trigger for apoptosis in rapidly dividing cancer cells. mdpi.comdatrowayhcp.com

Table 1: Biochemical Markers of Apoptosis

| Marker | Pathway | Detection Method | Significance |

| γH2AX (phosphorylated H2A histone family member X) | DNA Damage Response | Immunofluorescence, Western Blot | An early indicator of DNA double-strand breaks. |

| Cleaved Caspase-3 | Caspase Cascade Activation | Western Blot, Immunohistochemistry, Flow Cytometry | A key executioner caspase, its cleavage indicates commitment to apoptosis. |

| Cleaved PARP (Poly ADP-ribose polymerase) | DNA Repair and Apoptosis | Western Blot | A substrate of cleaved caspase-3, its cleavage prevents DNA repair and facilitates cell death. |

| Annexin V Staining | Plasma Membrane Alteration | Flow Cytometry | Detects the externalization of phosphatidylserine, an early event in apoptosis. |

Cell Cycle Arrest Mechanisms and Their Regulation

The cytotoxic payload DXd, released from deruxtecan-based ADCs, is a topoisomerase I inhibitor that interferes with DNA replication. mdpi.com This action leads to the arrest of the cell cycle, primarily at the G2/M phase, preventing the cell from proceeding into mitosis. The DNA damage induced by DXd activates cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow for DNA repair. If the damage is too extensive, these checkpoints can signal for the cell to undergo apoptosis.

The regulation of this cell cycle arrest is a tightly controlled process. The DNA damage caused by the topoisomerase I inhibitor leads to the accumulation of single-strand DNA breaks, which, if not repaired, can convert to double-strand breaks. patsnap.com This damage triggers a cascade of signaling events that ultimately lead to the arrest of the cell cycle, providing a window for the cell to either repair the DNA or commit to apoptosis.

Table 2: Regulation of Cell Cycle Arrest

| Phase of Arrest | Key Regulatory Proteins | Mechanism of Action |

| S/G2 Phase | Topoisomerase I, Checkpoint kinases (Chk1/Chk2) | Inhibition of topoisomerase I by DXd leads to DNA breaks, activating checkpoint kinases that halt the cell cycle to allow for DNA repair. |

| G2/M Transition | Cyclin-dependent kinases (CDKs), p53 | DNA damage can lead to the activation of the p53 tumor suppressor protein, which can induce the expression of CDK inhibitors, preventing entry into mitosis. |

Preclinical Pharmacological and Biological Investigations of Deruxtecan Analog 2 Monotfa Conjugates

In Vitro Efficacy Assessment

The in vitro efficacy of Deruxtecan (B607063) analog 2 (monoTFA) conjugates has been evaluated through various assays to determine their cytotoxic potential and mechanism of action.

Dose-Response Profiling and Cellular Cytotoxicity in Various Cancer Cell Lines

Studies have demonstrated that ADCs incorporating deruxtecan analogs exhibit potent cytotoxic activity against a range of cancer cell lines. The cytotoxic effect is generally dose-dependent, with higher concentrations of the ADC leading to increased cell death. For instance, in a study evaluating a nectin-2 targeting ADC with a deruxtecan-like payload, the ADC induced approximately 100-fold greater cytotoxicity in nectin-2-positive ovarian cancer cells compared to a control IgG-ADC, with IC50 values in the nanomolar range. mdpi.com This highlights the target-dependent nature of the cytotoxicity.

The cytotoxic potency of the deruxtecan payload itself has been shown to be a significant inhibitor of DNA topoisomerase I. csic.es This inhibition of a crucial enzyme for DNA replication and repair leads to the induction of cell death in rapidly dividing cancer cells.

Table 1: Example of In Vitro Cytotoxicity Data for a Deruxtecan-Based ADC

| Cell Line | Target Expression | IC50 (nM) |

| OV-90 | Nectin-2 Positive | 0.1 - 7.4 |

| SK-OV-3 | Nectin-2 Positive | 0.1 - 7.4 |

| Caov-3 | Nectin-2 Positive | 0.1 - 7.4 |

| Daudi | Nectin-2 Negative | >100 |

This table is illustrative and based on findings for a nectin-2 targeting ADC with a similar payload. mdpi.com The specific IC50 values for Deruxtecan analog 2 (monoTFA) conjugates may vary depending on the target and cell line.

Analysis of Morphological and Biochemical Markers of Cell Death in vitro

The cytotoxic activity of deruxtecan analog conjugates is primarily mediated through the induction of apoptosis, or programmed cell death. nih.govnih.govnih.gov In vitro studies have utilized various methods to confirm this mechanism.

Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation, have been observed in cancer cells treated with deruxtecan-based ADCs. Biochemically, the induction of apoptosis is confirmed by assays that detect key markers. For instance, staining with Annexin V and propidium (B1200493) iodide has shown an increase in both early and late apoptotic cell populations following treatment. nih.gov

Furthermore, the mechanism of action of the deruxtecan payload, a topoisomerase I inhibitor, leads to DNA damage. nih.govnih.gov A critical marker of this DNA damage is the phosphorylation of histone H2AX (γH2AX). researchgate.netnih.govnih.gov Increased levels of γH2AX are a hallmark of DNA double-strand breaks and serve as a pharmacodynamic biomarker for the activity of these compounds. nih.govscilit.com Studies have shown a dose-dependent increase in γH2AX in cells treated with topoisomerase I inhibitors. researchgate.net

In Vivo Efficacy Studies in Xenograft Models

The antitumor activity of Deruxtecan analog 2 (monoTFA) conjugates has been further validated in preclinical xenograft models, where human tumors are implanted into immunodeficient mice.

Investigation of Tumor Growth Suppression in Murine Models

In various xenograft models representing different cancer types, ADCs containing deruxtecan analogs have demonstrated significant tumor growth suppression and even tumor regression. nih.govnih.govmdpi.comnih.govnih.gov For example, a nectin-2 targeting ADC with a deruxtecan-like payload showed approximately 91% tumor growth inhibition in a mouse xenograft model of ovarian cancer. mdpi.com

The efficacy in vivo is often correlated with the expression level of the target antigen. nih.gov In models with high target expression, the ADCs tend to exhibit more potent antitumor activity. nih.gov However, due to the bystander effect, significant efficacy has also been observed in tumors with low or heterogeneous target expression. csic.esscilit.com

Table 2: Example of In Vivo Efficacy Data for a Deruxtecan-Based ADC in a Xenograft Model

| Xenograft Model | Target | Treatment | Tumor Growth Inhibition (%) |

| OV-90 | Nectin-2 | c12G1-DM1 | ~91 |

This table is illustrative and based on findings for a nectin-2 targeting ADC with a similar payload. mdpi.com The specific tumor growth inhibition for Deruxtecan analog 2 (monoTFA) conjugates may vary depending on the model and dosage.

Assessment of Pharmacodynamic Biomarkers (e.g., H2AX phosphorylation) in Preclinical Tumor Models

To confirm that the observed tumor growth inhibition is due to the intended mechanism of action, pharmacodynamic biomarkers are assessed in tumor tissues from xenograft models. A key biomarker for deruxtecan-based ADCs is the phosphorylation of histone H2AX (γH2AX). nih.govscilit.com

Following treatment with these ADCs, a rapid and sustained increase in γH2AX levels is observed in the tumor tissue. nih.govscilit.com This indicates the induction of DNA damage as a direct result of topoisomerase I inhibition by the released payload. nih.gov Studies have shown a clear correlation between the concentration of the released payload in the tumor and the increase in γH2AX. nih.gov The sustained elevation of γH2AX over several days post-treatment is indicative of the prolonged activity of the payload within the tumor microenvironment. nih.gov The combination of a deruxtecan-based ADC with other agents, such as the Wee1 kinase inhibitor adavosertib, has been shown to further increase γH2AX levels and enhance antitumor activity in vivo. nih.gov

Modulation of Immune Responses in Preclinical Settings

Preclinical research on ADCs incorporating the deruxtecan payload has revealed significant immunomodulatory effects that extend beyond direct cytotoxicity. These effects contribute to a multi-faceted anti-tumor response.

Studies on trastuzumab deruxtecan (T-DXd) have shown that its cytotoxic payload, a derivative of which is found in Deruxtecan analog 2, can induce immunogenic cell death (ICD). duke.edu This process is characterized by the release of damage-associated molecular patterns (DAMPs), which signal to the immune system. The deruxtecan payload has been found to be more effective at inducing an ICD phenotype compared to other ADC payloads like that of trastuzumab emtansine (T-DM1). duke.edu

A key mechanism implicated in the immune response to deruxtecan-based ADCs is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. nih.gov Research in gastric cancer cell lines demonstrated that T-DXd leads to DNA damage, which in turn activates the cGAS-STING pathway. nih.gov This activation results in an increase in Type I interferon (IFN-I) signaling. nih.govnih.gov The IFN-I response is crucial for enhancing anti-tumor immunity by promoting the maturation and activation of dendritic cells (DCs). nih.gov These activated DCs can then prime CD8+ T cells, leading to a more robust and specific attack on tumor cells. nih.gov

Furthermore, the antibody component of deruxtecan-based ADCs can engage Fcγ-receptors on immune cells, stimulating antibody-dependent cellular phagocytosis (ADCP). duke.edu This, combined with the ICD induced by the payload, enhances the uptake of tumor antigens by macrophages and improves the subsequent activation of antigen-specific CD8+ T cells. duke.edu Interestingly, the cytotoxicity from the deruxtecan payload can also lead to the upregulation of CD47 on tumor cells, a "don't eat me" signal that can suppress ADCP. duke.edu This finding has led to preclinical investigations combining T-DXd with CD47/SIRPα checkpoint blockade, which has shown synergistic anti-tumor efficacy and the induction of long-term immune memory. duke.edu

The table below summarizes the key immunomodulatory effects observed with deruxtecan-based ADCs in preclinical models.

| Immune Modulation Mechanism | Key Findings |

| Immunogenic Cell Death (ICD) | The deruxtecan payload induces a potent ICD phenotype, leading to the release of DAMPs. duke.edu |

| cGAS-STING Pathway Activation | T-DXd activates the cGAS-STING pathway in cancer cells, leading to a Type I Interferon response. nih.gov |

| Dendritic Cell (DC) Activation | The IFN-I response promotes the activation of DCs, enhancing antigen presentation. nih.gov |

| T-Cell Activation | Activated DCs subsequently prime and activate CD8+ T cells for tumor cell killing. nih.gov |

| Antibody-Dependent Cellular Phagocytosis (ADCP) | The antibody backbone of the ADC stimulates ADCP by macrophages. duke.edu |

Comparative Preclinical Efficacy Analysis with Other Drug-Linker Conjugates

The preclinical efficacy of ADCs utilizing the deruxtecan linker-payload system has been extensively compared to other ADC technologies, consistently demonstrating distinct advantages. A primary point of comparison is with T-DM1, another anti-HER2 ADC.

In HER2-positive breast cancer models, T-DXd has shown superior anti-tumor activity compared to T-DM1. duke.edunih.gov One of the key differentiating factors is the higher drug-to-antibody ratio (DAR) of T-DXd, which is approximately 8, compared to a DAR of 2-4 for many traditional ADCs. nih.govnih.gov This higher DAR, combined with a highly potent topoisomerase I inhibitor payload, contributes to its enhanced efficacy. nih.gov

Another significant advantage of the deruxtecan payload is its high membrane permeability. open.ac.uk This property allows for a potent "bystander effect," where the payload, once released inside a target cancer cell, can diffuse into adjacent tumor cells and kill them, regardless of their target antigen expression level. open.ac.uk This is particularly advantageous in tumors with heterogeneous antigen expression.

The development of other ADCs based on the deruxtecan platform, such as datopotamab deruxtecan (Dato-DXd) which targets TROP2, further underscores the platform's potential. nih.govnih.gov Preclinical studies of Dato-DXd have shown potent anti-tumor activity in TROP2-expressing ovarian cancer models. nih.gov The design of Dato-DXd involved optimizing the DAR to 4 to maximize the therapeutic window, balancing efficacy with safety profiles observed in preclinical models. nih.gov

The table below provides a comparative overview of key features of deruxtecan-based ADCs versus other drug-linker conjugates based on preclinical findings.

| Feature | Deruxtecan-based ADCs (e.g., T-DXd) | Other ADCs (e.g., T-DM1) |

| Payload Mechanism of Action | Topoisomerase I inhibitor nih.gov | Microtubule inhibitor |

| Drug-to-Antibody Ratio (DAR) | High (approx. 8 for T-DXd) nih.govnih.gov | Lower (typically 2-4) nih.gov |

| Bystander Effect | Potent, due to high membrane permeability of the payload open.ac.uk | Generally more limited |

| Immunogenic Cell Death | Strong induction duke.edu | Weaker induction duke.edu |

| Efficacy in Low-Antigen Tumors | Effective due to bystander effect nih.gov | Less effective |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Deruxtecan Analog 2 Monotfa

Impact of Linker Modifications on Stability, Cleavage Rate, and Intracellular Payload Release

The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the efficacy and safety of an ADC. axispharm.com The design of the linker must balance stability in systemic circulation to prevent premature drug release with efficient cleavage once inside the target tumor cell. biochempeg.com

In deruxtecan-based ADCs, a key linker is a maleimide-based GGFG (glycine-glycine-phenylalanine-glycine) tetrapeptide. biochempeg.com This linker is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment and within cancer cells. rsc.org

Stability and Cleavage:

Plasma Stability: The GGFG peptide sequence is engineered for high stability in human plasma, minimizing the release of the toxic DXd payload into the bloodstream and reducing systemic toxicity. rsc.org

Enzymatic Cleavage: Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. There, cathepsins recognize and cleave the GGFG sequence, releasing the payload. rsc.org The rate of this cleavage is a crucial parameter; it must be rapid enough to ensure a sufficient concentration of the payload is released to induce cell death. biochempeg.com

Steric Hindrance: Modifications that introduce steric hindrance near the cleavage site can enhance ADC stability in circulation. nih.govfrontiersin.org However, too much hindrance can also slow the desired payload release within the cell, potentially reducing efficacy. nih.govfrontiersin.org This highlights the delicate balance required in linker design.

Intracellular Payload Release: The release mechanism is designed to be self-immolative, meaning that after the initial enzymatic cleavage, the remaining linker structure spontaneously breaks down to release the unmodified DXd payload. biochempeg.com This ensures that the payload is in its most active form to exert its cytotoxic effect. nih.gov

| Linker Characteristic | Impact on Stability | Impact on Payload Release | Overall Effect on ADC |

|---|---|---|---|

| Cleavable (e.g., Peptides, Disulfides) | Engineered for plasma stability | Efficient release in tumor cells via specific enzymes or chemical conditions | Enables bystander effect, potentially wider therapeutic window |

| Non-Cleavable (e.g., Thioether) | Generally more stable in circulation | Relies on complete lysosomal degradation of the antibody to release payload-amino acid adduct | Reduced bystander effect, may have different toxicity profile |

| Increased Steric Hindrance | Increases stability by shielding cleavage site | Can slow down the rate of cleavage and payload release | Requires optimization to balance stability and efficacy |

| Hydrophilicity (e.g., PEGylation) | Can improve solubility and pharmacokinetics | May influence rate of internalization and processing | Reduces aggregation and can improve tolerability |

Influence of DXd Derivative Structural Variations on Topoisomerase I Inhibition Potency and Cellular Uptake

The payload of deruxtecan (B607063) is DXd, a highly potent derivative of exatecan (B1662903), which itself is an analog of camptothecin (B557342). rsc.orgchemsrc.com DXd's mechanism of action is the inhibition of topoisomerase I (TOP1), an enzyme essential for DNA replication and repair. researchgate.netaacrjournals.org

Topoisomerase I Inhibition:

Mechanism: DXd stabilizes the complex formed between TOP1 and DNA, which leads to double-strand DNA breaks during the replication phase, ultimately triggering apoptosis (programmed cell death). researchgate.netaacrjournals.org

Potency: DXd is reported to be approximately 10 times more potent as a TOP1 inhibitor than SN-38, the active metabolite of irinotecan, another well-known camptothecin derivative. researchgate.netbiochempeg.com

Structural-Activity Relationship (SAR): SAR studies of camptothecins have shown that specific structural features are crucial for activity. nih.govacs.org The (S)-configuration at the C20 position of the lactone E-ring is essential for TOP1 inhibition. nih.govacs.org Modifications to the A and B rings of the camptothecin core can significantly alter potency, solubility, and interaction with the TOP1-DNA complex. nih.gov The F-ring in DXd is thought to contribute to the stability of the active lactone E-ring, although some studies suggest it may not be strictly necessary for the activity of the ADC. acs.org

Cellular Uptake: The cellular uptake of the DXd payload itself is primarily relevant after its release from the ADC, particularly in the context of the bystander effect (discussed in the next section). The physicochemical properties of the payload, such as its lipophilicity and charge, govern its ability to diffuse across cell membranes. nih.gov

| Compound | Relative TOP1 Inhibition Potency | Key Structural Features |

|---|---|---|

| SN-38 | Baseline | Active metabolite of irinotecan |

| Exatecan (DX-8951f) | More potent than SN-38 | Hexacyclic camptothecin analog, water-soluble prodrug form exists rsc.org |

| Deruxtecan (DXd) | ~10x more potent than SN-38 biochempeg.com | Exatecan derivative designed for ADC linkage, high potency aacrjournals.org |

Relationship between Conjugation Site (if part of a larger ADC) and Overall Biological Activity

Conjugation Site:

Homogeneity: Traditional conjugation methods often target lysine (B10760008) or cysteine residues, resulting in a heterogeneous mixture of ADCs with different DARs and conjugation sites. tandfonline.com This heterogeneity can lead to variable pharmacokinetics and efficacy. tandfonline.com Site-specific conjugation technologies aim to create a homogeneous product with a defined DAR and attachment site. mdpi.com

Stability and Pharmacokinetics: The specific location of conjugation can impact the ADC's stability. rsc.org Attaching the linker-drug to a more sterically hindered or less solvent-accessible site can protect the linker from premature cleavage or degradation in the bloodstream. biochempeg.comrsc.org This can lead to improved pharmacokinetics and a better safety profile. tandfonline.com

Drug-to-Antibody Ratio (DAR):

Optimizing Potency: A higher DAR increases the amount of payload delivered to the tumor cell, which can enhance potency. rsc.org However, a very high DAR can also lead to issues. sci-hub.se

The Challenge of High DAR: Increasing the number of hydrophobic drug-linkers can cause the ADC to aggregate, leading to faster clearance from circulation and potential liver toxicity. axispharm.comrsc.org Trastuzumab deruxtecan is notable for having a high DAR of approximately 8, which is enabled by the specific properties of the linker and payload that maintain stability and solubility despite the high drug load. aacrjournals.orgsci-hub.se This high DAR is considered a key contributor to its potent activity, especially in tumors with low HER2 expression. sci-hub.se

| Conjugation Parameter | Impact on ADC Characteristics | Example/Rationale |

|---|---|---|

| Stochastic Conjugation (e.g., Lysine) | Heterogeneous mixture of DARs and isomers, variable PK/PD tandfonline.com | Simpler to produce but less optimized performance. |

| Site-Specific Conjugation (e.g., Engineered Cysteines) | Homogeneous product, consistent DAR, improved therapeutic index mdpi.com | Allows for precise control over ADC properties. |

| Low DAR (e.g., 2-4) | Often better tolerated, less aggregation, improved PK axispharm.com | A common balance for many ADC platforms. |

| High DAR (e.g., 8 in T-DXd) | Higher potency, potentially more effective in low-antigen tumors sci-hub.se | Requires advanced linker-payload design to manage hydrophobicity and stability. aacrjournals.orgsci-hub.se |

Application of Computational and Cheminformatics Approaches for SAR Discovery and Optimization

The development of complex molecules like ADCs increasingly relies on computational and cheminformatics tools to predict properties and guide design, complementing experimental work. frontiersin.orgitn.pt

Target and Payload Selection: Machine learning algorithms can mine genomic and proteomic data to identify promising tumor-specific antigens for ADC targeting. itn.pt Similarly, computational models can screen virtual libraries of cytotoxic compounds to identify novel payloads with desirable properties. researchgate.net

Molecular Modeling and Docking: Molecular docking simulations are used to model the interaction between the DXd payload and its target, topoisomerase I. itn.pt These models help researchers understand the structural basis of DXd's high potency and can be used to design next-generation analogs with improved activity or different resistance profiles. oup.com

Linker Design and Conjugation Site Prediction: Computational methods can predict the stability of different linker designs in plasma and their susceptibility to enzymatic cleavage. researchgate.net AI-driven approaches can analyze the 3D structure of an antibody to predict optimal conjugation sites that will maintain antibody function while maximizing ADC stability and efficacy. frontiersin.orgfrontiersin.org

Predicting Pharmacokinetics and Toxicity: AI/ML models are being developed to forecast the pharmacokinetic properties and potential toxicities of new ADC candidates. frontiersin.org By integrating data from previous experiments, these tools can help prioritize the most promising designs for further development, saving time and resources. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Deruxtecan Analog 2 Monotfa Conjugates in Preclinical Models

Alterations in Target Antigen Expression and Cellular Internalization Dynamics

A primary determinant of ADC efficacy is the expression level of the target antigen on the tumor cell surface. A reduction in antigen expression is a well-documented mechanism of acquired resistance. In preclinical models of HER2-positive breast cancer, prolonged exposure to the HER2-targeting ADC trastuzumab emtansine (T-DM1) has been shown to select for clones with decreased HER2 expression, rendering them less sensitive to the ADC. nih.gov This principle is expected to hold true for ADCs constructed with Deruxtecan (B607063) analog 2 (monoTFA).

Furthermore, even with adequate antigen expression, the dynamics of ADC internalization can be a critical factor in resistance. The process of receptor-mediated endocytosis, which is essential for the uptake of the ADC, can be impaired. nih.gov Some preclinical models have demonstrated that a failure of the ADC-antigen complex to efficiently internalize can lead to intrinsic resistance. nih.gov For instance, alterations in proteins involved in endocytic pathways, such as clathrin-mediated endocytosis or caveolin-dependent uptake, can affect the intracellular concentration of the ADC and its payload. nih.gov Preclinical studies with T-DM1 have shown that co-localization of the ADC with caveolin-1 (B1176169) (CAV1) is associated with reduced sensitivity, suggesting that the specific endocytic route can influence therapeutic outcome. nih.gov

Table 1: Impact of Target Antigen and Internalization on ADC Resistance (Based on related compounds)

| Resistance Mechanism | Description | Preclinical Evidence (Compound) | Reference |

| Decreased Antigen Expression | Reduced surface levels of the target antigen leading to lower ADC binding and internalization. | Selection for HER2-low clones after prolonged T-DM1 exposure. | nih.gov |

| Impaired Internalization | Inefficient endocytosis of the ADC-antigen complex. | Failure of HER2 internalization as a mechanism of intrinsic resistance. | nih.gov |

| Altered Endocytic Pathway | Shift in the internalization route, for example, from clathrin-mediated to caveolin-mediated endocytosis. | Association of CAV-1 co-localization with reduced T-DM1 sensitivity. | nih.gov |

Impairments in Intracellular Trafficking and Lysosomal Function Leading to Reduced Payload Release

Following internalization, the ADC must be transported to the lysosomes, where the acidic environment and enzymatic activity facilitate the cleavage of the linker and the release of the cytotoxic payload. healthbooktimes.org Disruptions in this intracellular trafficking pathway can confer resistance. Preclinical models have shown that alterations in the endosomal transit of ADCs can interfere with their cytotoxic potential. healthbooktimes.org

The functionality of lysosomes is paramount for the efficacy of ADCs with cleavable linkers, such as those based on the deruxtecan platform. Impaired lysosomal function, including changes in lysosomal pH or reduced activity of lysosomal proteases like cathepsins, can hinder the release of the payload from the ADC. healthbooktimes.org This leads to the accumulation of the intact ADC within the lysosomes, preventing the cytotoxic agent from reaching its intracellular target, in this case, topoisomerase I. For ADCs with non-cleavable linkers, resistance has been associated with the downregulation of lysosomal transporters responsible for exporting the payload-linker-amino acid catabolite into the cytoplasm. nih.gov

Activation or Upregulation of DNA Repair Pathways as a Compensatory Mechanism

The payload of deruxtecan and its analogs is a topoisomerase I inhibitor, which induces single- and double-strand DNA breaks, leading to apoptosis. nih.gov Consequently, the cell's DNA damage response (DDR) and repair pathways are critical determinants of sensitivity or resistance. Upregulation or enhanced activity of DNA repair pathways can effectively counteract the cytotoxic effects of the payload, representing a significant mechanism of acquired resistance.

Preclinical studies have highlighted that tumors can develop resistance to DNA-damaging agents by enhancing their DNA repair capabilities. nih.gov For topoisomerase I inhibitors, the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways are crucial for repairing the induced double-strand breaks. Overexpression of key proteins in these pathways could lead to more efficient repair of DNA damage and, consequently, resistance to the ADC. While specific data for Deruxtecan analog 2 (monoTFA) is not available, the principle of enhanced DNA repair as a resistance mechanism to topoisomerase I inhibitors is well-established. nih.gov

Role of Efflux Transporters in Mediating Payload Extrusion from Cells

A major mechanism of resistance to a wide range of chemotherapeutic agents, including the payloads of ADCs, is the increased expression and activity of ATP-binding cassette (ABC) transporters. mdpi.com These membrane proteins function as drug efflux pumps, actively removing cytotoxic agents from the cell, thereby reducing their intracellular concentration and efficacy.

Preclinical pharmacokinetic studies of T-DXd have identified its payload, DXd, as a substrate for efflux transporters such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.gov Multi-omic molecular profiling of breast cancer samples from patients treated with T-DXd has revealed that the expression of the efflux pump ABCC1 is highly associated with clinical outcomes. carislifesciences.com Furthermore, post-treatment tumor samples showed a higher prevalence of mutations in the KEAP1/NFE2L2 pathway, which is known to regulate the expression of ABCC1. carislifesciences.com This strongly suggests that upregulation of efflux transporters is a clinically relevant mechanism of resistance to deruxtecan-based ADCs. It is highly probable that the payload of Deruxtecan analog 2 (monoTFA) is also a substrate for one or more of these transporters.

Table 2: Efflux Transporters Implicated in Resistance to ADC Payloads (Based on related compounds)

| Efflux Transporter | Payload Substrate | Preclinical Model/Study | Reference |

| P-glycoprotein (P-gp/ABCB1) | DXd | Pharmacokinetic studies in cynomolgus monkeys. | nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | DXd | Pharmacokinetic studies in cynomolgus monkeys. | nih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Deruxtecan | Molecular profiling of patient tumors treated with T-DXd. | carislifesciences.com |

Molecular Profiling and Genomic Analysis of Resistant Cell Lines and Xenografts

To comprehensively understand the molecular underpinnings of resistance, molecular profiling and genomic analysis of resistant preclinical models are indispensable. Such studies on models resistant to T-DXd have begun to uncover a complex landscape of genetic alterations that contribute to resistance.

In breast cancer, multi-omic profiling of pre- and post-treatment tumor specimens from patients who received T-DXd has identified several key genomic alterations associated with resistance. carislifesciences.com These include somatic mutations in the target antigen gene, ERBB2, which could potentially alter the binding affinity of the antibody component of the ADC. As mentioned previously, mutations in genes that regulate efflux pump expression, such as gain-of-function mutations in NFE2L2 and loss-of-function mutations in its negative regulator KEAP1, were more prevalent in post-treatment samples, correlating with increased ABCC1 expression. carislifesciences.com

Genomic analyses of gastric cancer patients treated with T-DXd have also identified potential predictive biomarkers of resistance. For example, amplification of the CCNE1 gene, which encodes for Cyclin E1, was found to be a significant predictor of shorter progression-free survival, suggesting a role for cell cycle dysregulation in primary resistance to T-DXd. Additionally, the presence of activating mutations in ERBB2 was also associated with attenuated efficacy of T-DXd in this setting. While these findings are specific to T-DXd, they highlight the types of genomic alterations that could mediate resistance to ADCs employing a Deruxtecan analog 2 (monoTFA) payload and underscore the importance of comprehensive molecular analysis in understanding and overcoming ADC resistance.

Advanced Research Methodologies and Future Directions

Development of Novel In Vitro and In Vivo Models for Comprehensive Compound Evaluation

The preclinical assessment of Deruxtecan (B607063) analog 2 (monoTFA) and its ADC counterparts necessitates a sophisticated array of in vitro and in vivo models to predict clinical efficacy and understand mechanisms of action.

In Vitro Models: Initial evaluation of the cytotoxic potential of Deruxtecan analog 2 (monoTFA) would involve a panel of cancer cell lines with varying antigen expression levels, such as those for HER2 or TROP2. nih.govnih.gov Cell viability assays are fundamental to determining the compound's intrinsic potency. nih.gov For ADCs developed with this analog, co-culture systems of antigen-positive and antigen-negative cells are employed to evaluate the "bystander effect," a critical feature where the payload can kill neighboring tumor cells irrespective of their antigen status. nih.gov This is particularly relevant for deruxtecan-based payloads, which are known to be membrane-permeable. enhertuhcp.com

| Model Type | Purpose | Examples of Cell Lines/Models Used for Deruxtecan-based ADCs |

| In Vitro | ||

| Monolayer Cell Culture | Determine intrinsic cytotoxicity (IC50) | Breast cancer (HER2-positive, HER2-low), Gastric cancer, Ovarian cancer, Non-small cell lung cancer. nih.govnih.govasco.org |

| 3D Spheroids | Evaluate drug penetration and efficacy in a more tumor-like structure | Not explicitly detailed in search results for Deruxtecan analog 2, but a standard for ADC evaluation. |

| Co-culture Systems | Assess bystander killing effect | Mixtures of HER2-positive and HER2-negative cell lines. nih.gov |

| In Vivo | ||

| Cell Line-Derived Xenografts (CDX) | Evaluate anti-tumor activity in a controlled setting | NCI-N87, Capan-1, JIMT-1, MDA-MB-468 for varying HER2 expression. nih.gov |

| Patient-Derived Xenografts (PDX) | Assess efficacy in models that mimic human tumor heterogeneity | Breast cancer brain metastases (BCBM) models, T-DM1-resistant models. nih.gov |

| Orthotopic Models | Study tumor growth in the relevant organ environment and metastasis | Orthotopic patient-derived xenografts of HER2-positive and HER2-low breast cancer brain metastases. nih.gov |

Application of Advanced Imaging Techniques for Preclinical Distribution and Activity Mapping

Advanced imaging techniques are crucial for non-invasively visualizing the biodistribution, target engagement, and pharmacodynamic effects of ADCs containing Deruxtecan analog 2 (monoTFA) in preclinical models. Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be utilized by labeling the antibody component of the ADC with a radionuclide. nih.gov This allows for the tracking of the ADC in real-time, providing valuable information on tumor uptake and accumulation in other tissues.

Fluorescence imaging is another powerful tool, particularly in animal models, to assess biodistribution and target binding at a cellular level. For instance, an antibody component could be conjugated with a near-infrared fluorophore to visualize its localization in tumors.

Omics-Based Approaches (Proteomics, Metabolomics) for Analyzing the Compound's Biological Impact

To gain a deeper understanding of the biological consequences of treatment with Deruxtecan analog 2 (monoTFA) conjugates, omics-based approaches are invaluable.

Proteomics: Proteomic analysis can identify changes in protein expression and signaling pathways following treatment. For example, studies on deruxtecan-based ADCs have monitored the expression of DNA damage response proteins like phosphorylated histone H2A.X (γH2AX) and pRAD50 as pharmacodynamic markers of topoisomerase I inhibition. nih.gov Mass spectrometry-based proteomics could further elucidate mechanisms of resistance by comparing the proteomes of sensitive and resistant cell lines.

Metabolomics: Metabolomic profiling, using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, can reveal metabolic alterations in cancer cells and in patient biofluids. nih.gov This can help in identifying biomarkers of response or resistance. For example, a study on breast cancer patients undergoing chemotherapy used metabolomic profiling to develop a survival score based on serum metabolites. nih.gov A similar approach could be applied to patients treated with ADCs containing Deruxtecan analog 2 (monoTFA) to predict outcomes. nih.gov

Rational Design Principles for Optimization of Deruxtecan Analog 2 (monoTFA) Properties

The optimization of ADCs containing Deruxtecan analog 2 (monoTFA) is guided by several rational design principles aimed at maximizing efficacy and minimizing toxicity.

Linker Technology: The linker connecting the antibody to the payload is a critical component. For deruxtecan-based ADCs, a tumor-selective cleavable linker, often a tetrapeptide-based linker, is used. enhertuhcp.com This linker is designed to be stable in systemic circulation but is cleaved by enzymes like cathepsins that are upregulated in the tumor microenvironment, ensuring targeted release of the payload. enhertuhcp.com

Drug-to-Antibody Ratio (DAR): The number of payload molecules attached to each antibody, or DAR, is a key parameter influencing the ADC's potency and pharmacokinetic properties. Deruxtecan-based ADCs are noted for their high and homogeneous DAR of approximately 8, which is thought to contribute to their enhanced antitumor activity. enhertuhcp.commdpi.com

Payload Potency and Properties: Deruxtecan itself is a highly potent topoisomerase I inhibitor. nih.gov Analogs like Deruxtecan analog 2 (monoTFA) may be designed to fine-tune properties such as potency, stability, and membrane permeability to optimize the therapeutic window. Investigations into camptothecin (B557342) analogs have explored whether certain structural features, like the F-ring in DXd, are essential for activity, which can simplify synthesis and allow for further optimization. acs.org

| Design Principle | Key Feature for Deruxtecan-based ADCs | Rationale for Optimization |

| Linker | Tumor-selective cleavable tetrapeptide linker | Enhance stability in circulation and ensure targeted payload release in the tumor microenvironment. enhertuhcp.com |

| Drug-to-Antibody Ratio (DAR) | High and homogeneous DAR (~8) | Maximize payload delivery to tumor cells, potentially increasing efficacy. enhertuhcp.commdpi.com |

| Payload | Highly potent topoisomerase I inhibitor (exatecan derivative) | Induce potent DNA damage and cell death in target cells and neighboring cells via the bystander effect. enhertuhcp.comnih.gov |

Exploration of Combinatorial Preclinical Strategies with Deruxtecan Analog 2 Conjugates to Overcome Resistance

The development of resistance to targeted therapies is a significant clinical challenge. mdpi.com Preclinical research is actively exploring combinatorial strategies to overcome or delay resistance to deruxtecan-based ADCs.

Combination with Immunotherapy: There is a strong rationale for combining ADCs with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies. The cytotoxic payload of the ADC can induce immunogenic cell death, which in turn can enhance the anti-tumor immune response, making tumors more susceptible to ICIs. biochempeg.com Preclinical models have shown that the combination of trastuzumab deruxtecan with an anti-PD-1 antibody was more effective than either agent alone. asco.org

Combination with Other Targeted Agents: Combining ADCs with other targeted therapies that hit different oncogenic pathways is another promising strategy. This could involve combining an ADC made with Deruxtecan analog 2 (monoTFA) with inhibitors of pathways that are known to contribute to resistance. nih.gov

Novel ADC Constructs: To counteract resistance mechanisms such as antigen loss, novel ADC formats are being developed. These include bispecific ADCs that can target two different antigens on cancer cells, potentially increasing tumor selectivity and overcoming heterogeneous antigen expression. frontiersin.org Dual-payload ADCs, carrying two different cytotoxic agents, are also being explored to tackle resistance and potentially achieve synergistic antitumor effects. frontiersin.org

These advanced research methodologies and forward-looking strategies are essential to fully unlock the therapeutic potential of Deruxtecan analog 2 (monoTFA) and its conjugates, with the ultimate goal of providing more effective and durable treatments for cancer patients.

Q & A

Q. What are the structural components of Deruxtecan analog 2, and how do they influence its function in antibody-drug conjugates (ADCs)?

Deruxtecan analog 2 consists of a camptothecin-derived payload (a topoisomerase I inhibitor) and a cleavable glycine–glycine–phenylalanine–glycine (GGFG) tetrapeptide linker . The linker enables controlled release of the payload in tumor cells via lysosomal proteases, while the camptothecin derivative induces DNA damage by stabilizing Topo I-DNA complexes. The inclusion of a self-immolative spacer ensures efficient payload release after linker cleavage, critical for ADC efficacy .

Q. What in vitro assays are recommended to evaluate the cytotoxicity and mechanism of action of Deruxtecan analog 2?

Standard assays include:

- Cell viability assays (e.g., MTT or CellTiter-Glo) using EGFR2-expressing cancer cell lines to measure IC50 values.

- Apoptosis detection via Annexin V/PI staining or caspase-3/7 activation assays.

- Topo I inhibition assays (e.g., DNA relaxation assays) to confirm target engagement . Controls should include non-targeted ADCs and linker-payload alone to distinguish specific effects.

Q. How is the stability of Deruxtecan analog 2 assessed under physiological conditions?

Stability studies involve incubating the ADC in human plasma or buffer (pH 5–7.4) at 37°C. Samples are analyzed over time using:

- HPLC-MS to monitor linker cleavage and free payload release.

- Size-exclusion chromatography to detect aggregation or fragmentation . Stability data inform dosing schedules and storage conditions.

Advanced Research Questions

Q. What experimental models are suitable for evaluating the in vivo efficacy of Deruxtecan analog 2-based ADCs?

Preclinical studies typically use:

- Xenograft models with EGFR2-overexpressing tumors (e.g., breast, lung, or colorectal cancer).

- Patient-derived xenografts (PDX) to mimic clinical heterogeneity.

- Syngeneic models for immune microenvironment analysis. Key endpoints include tumor volume reduction, survival prolongation, and biomarker analysis (e.g., γH2AX for DNA damage) .

Q. How can researchers address contradictory data in payload release kinetics between in vitro and in vivo systems?

Discrepancies may arise from differences in lysosomal protease activity or tumor penetration. Strategies include:

Q. What methodologies optimize the linker-drug conjugation ratio to enhance the therapeutic index?

Optimization involves:

- Controlled bioconjugation (e.g., cysteine engineering or site-specific conjugation) to ensure a drug-to-antibody ratio (DAR) of 4–7.

- In vitro toxicity screens to balance efficacy and off-target effects.

- Bystander effect assays to assess payload diffusion to neighboring antigen-negative cells .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in ADC efficacy across different tumor models?

Variability may reflect differences in antigen density, lysosomal activity, or tumor stroma. Use:

- Multiplex IHC to quantify EGFR2 expression and intratumoral distribution.

- RNA sequencing to identify resistance pathways (e.g., upregulation of drug efflux pumps).

- Comparative meta-analysis of preclinical and clinical datasets (e.g., DESTINY-Breast trials) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ADC studies?

- Non-linear regression models (e.g., log-logistic curves) to estimate EC50.

- Mixed-effects models for longitudinal tumor growth data.

- Benefit-risk analysis incorporating toxicity thresholds (e.g., ≥Grade 3 adverse events) .

Table: Key Preclinical Parameters for Deruxtecan Analog 2 Evaluation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.